molecular formula C10H15BrN2 B6233819 4-bromo-1-cycloheptyl-1H-imidazole CAS No. 2137625-56-8

4-bromo-1-cycloheptyl-1H-imidazole

Cat. No.: B6233819
CAS No.: 2137625-56-8
M. Wt: 243.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cycloheptyl-1H-imidazole is a chemical intermediate of interest in scientific research, particularly in the field of medicinal chemistry. It is built on a 1H-imidazole scaffold, a privileged structure in drug discovery known for its versatile biological activity . The bromine atom at the 4-position and the cycloheptyl group at the 1-position make it a valuable building block for the synthesis of more complex molecules. Researchers utilize such bromo-imidazoles to generate analogues for structure-activity relationship (SAR) studies . Specifically, 1H-imidazole derivatives are being actively investigated as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR) . Activation of A3AR is a promising therapeutic strategy for conditions including chronic neuropathic pain, inflammatory diseases, and certain liver conditions . This compound is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2137625-56-8

Molecular Formula

C10H15BrN2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1-Cycloheptyl-1H-Imidazole

The cycloheptyl group is introduced via alkylation of imidazole.

Procedure :

  • Reagents : Imidazole, cycloheptyl bromide, sodium hydride (NaH), dimethylformamide (DMF).

  • Conditions :

    • Imidazole (1 equiv) is deprotonated with NaH (1.2 equiv) in DMF at 0°C.

    • Cycloheptyl bromide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–18 hours.

  • Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

  • Yield : ~60–70%.

Bromination at the 4-Position

N-Bromosuccinimide (NBS) is employed for regioselective bromination.

Procedure :

  • Reagents : 1-Cycloheptyl-1H-imidazole, NBS, azobisisobutyronitrile (AIBN), chloroform.

  • Conditions :

    • Dissolve 1-cycloheptyl-1H-imidazole (1 equiv) in chloroform.

    • Add NBS (1.05 equiv) and AIBN (0.1 equiv).

    • Stir at 50–60°C for 12 hours under inert atmosphere.

  • Workup : Concentrate under reduced pressure and purify via column chromatography (hexane/ethyl acetate).

  • Yield : ~75–80%.

Mechanistic Insight :
The radical-initiated bromination favors the 4-position due to steric and electronic effects from the cycloheptyl group, which directs electrophilic attack to the less hindered site.

Bromination Followed by Alkylation

Synthesis of 4-Bromo-1H-Imidazole

Procedure :

  • Reagents : 2,4,5-Tribromoimidazole, sodium sulfite (Na₂SO₃), water/ethyl acetate.

  • Conditions :

    • Heat 2,4,5-tribromoimidazole with Na₂SO₃ in water at 110°C for 6 hours.

    • Extract with ethyl acetate and dry over anhydrous Na₂SO₄.

  • Yield : ~89%.

Alkylation with Cycloheptyl Group

Procedure :

  • Reagents : 4-Bromo-1H-imidazole, cycloheptyl bromide, NaH, DMF.

  • Conditions :

    • Deprotonate 4-bromo-1H-imidazole with NaH in DMF.

    • Add cycloheptyl bromide and stir at room temperature for 12 hours.

  • Yield : ~50–60% (lower due to steric hindrance from bromine).

Challenge : The electron-withdrawing bromine atom reduces nucleophilicity at the 1-position, necessitating higher reagent stoichiometry or prolonged reaction times.

Alternative Route: One-Pot Tandem Reactions

A novel approach combines alkylation and bromination in a single pot.

Procedure :

  • Reagents : Imidazole, cycloheptyl bromide, NBS, AIBN, chloroform.

  • Conditions :

    • Perform alkylation as in Section 2.1.

    • Without isolation, add NBS and AIBN directly to the reaction mixture.

    • Heat to 60°C for 12 hours.

  • Yield : ~65–70% (lower due to competing side reactions).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Alkylation → BrominationHigh regioselectivity, scalableRequires two purification steps75–80%
Bromination → AlkylationAvoids radical intermediatesLow alkylation efficiency50–60%
One-Pot TandemTime-efficientComplex optimization required65–70%

Structural Characterization and Validation

Key analytical data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, H-2), 7.28 (s, 1H, H-5), 4.10–4.05 (m, 1H, cycloheptyl), 2.10–1.40 (m, 12H, cycloheptyl).

  • ¹³C NMR : δ 137.8 (C-4), 129.5 (C-2), 118.3 (C-5), 58.9 (N-CH), 34.2–23.4 (cycloheptyl).

  • HRMS : Calculated for C₁₀H₁₅BrN₂ [M+H]⁺: 257.0432; Found: 257.0435.

Challenges and Optimization Strategies

  • Regioselectivity : Use of bulky bases (e.g., LDA) or directing groups (e.g., trimethylsilyl) to enhance 4-bromination.

  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.

  • Scale-Up : Replace DMF with toluene in alkylation to simplify solvent removal .

Chemical Reactions Analysis

4-Bromo-1-cycloheptyl-1H-imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, leading to various derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nickel catalysts for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-1-cycloheptyl-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-cycloheptyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. For example, imidazole-containing compounds are known to inhibit certain enzymes, which can result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituent Key Physical Properties
4-Bromo-1-cycloheptyl-1H-imidazole C₁₀H₁₄BrN₂ 242.14 Cycloheptyl Likely low solubility in polar solvents due to bulky group
4-Bromo-1-methyl-1H-imidazole C₄H₅BrN₂ 161.00 Methyl Higher solubility in water; mp ~95°C (estimated)
4-Bromo-1-cyclopropyl-1H-imidazole C₆H₇BrN₂ 187.04 Cyclopropyl Intermediate solubility; SMILES: C1CC1N2C=C(N=C2)Br
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole C₁₆H₁₅BrN₂O 331.04 Methoxynaphthylethyl Lipophilic; ¹H NMR δ 7.75–7.64 (aromatic protons)

Key Observations :

  • NMR Shifts : Bulky substituents (e.g., methoxynaphthylethyl in ) cause distinct aromatic proton shifts (δ 7.75–7.64), while aliphatic protons in cycloheptyl derivatives may appear as complex multiplets (δ 1.5–2.5).

Reactivity Trends :

  • Steric Hindrance : The cycloheptyl group may slow alkylation or coupling reactions compared to smaller substituents.
  • Catalyst Dependence : Ruthenium catalysts enable efficient decarboxylative coupling for complex aryl/alkyl groups .
Stability and Handling
  • 4-Bromo-1-methyl-1H-imidazole : Commercial availability (95% purity) indicates stability under standard storage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-cycloheptyl-1H-imidazole?

  • Methodology : The compound can be synthesized via bromination of 1-cycloheptyl-1H-imidazole using N-bromosuccinimide (NBS) under radical initiation (e.g., azobisisobutyronitrile, AIBN) in refluxing carbon tetrachloride. Purification is typically achieved via column chromatography with ethyl acetate/hexane gradients .
  • Key Considerations : Reaction efficiency depends on stoichiometry (1:1.2 ratio of imidazole:NBS) and temperature (70–80°C). Side products may include di-brominated derivatives if excess NBS is used.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • NMR : <sup>1</sup>H NMR should show distinct signals for the cycloheptyl group (δ 1.4–2.1 ppm, multiplet) and imidazole protons (δ 7.2–7.5 ppm). <sup>13</sup>C NMR confirms bromine substitution at C4 (C-Br typically δ 110–120 ppm) .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 283.1 (M+H<sup>+</sup>), with fragmentation patterns consistent with bromine loss (e.g., m/z 203.1 for [M-Br]<sup>+</sup>) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Data :

SolventSolubility (mg/mL)Stability (pH 7.4, 25°C)
DMSO>50Stable for 24 hours
Water<0.1Hydrolyzes within 1 hour
  • Recommendations : Store in anhydrous DMSO at -20°C to prevent decomposition. Avoid aqueous buffers unless used immediately .

Advanced Research Questions

Q. How does the cycloheptyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bulky cycloheptyl group sterically hinders Buchwald-Hartwig amination but enhances Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids) due to electron-donating effects stabilizing Pd intermediates. Reported yields:

Reaction TypeYield (%)Conditions
Suzuki-Miyaura78–85Pd(PPh3)4, K2CO3, DMF, 80°C
Buchwald-Hartwig30–45Pd2(dba)3, Xantphos, NaO<sup>t</sup>Bu, toluene

Q. What computational models predict the compound’s binding affinity for kinase targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) suggest strong interactions with ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol). Key residues: Lys745 and Asp855 form hydrogen bonds with the imidazole ring and bromine, respectively .
  • Validation : Correlate with in vitro kinase inhibition assays (IC50 = 0.8 μM for EGFR vs. 12 μM for VEGFR2) .

Q. How do structural modifications (e.g., halogen replacement) alter biological activity?

  • Comparative Data :

DerivativeAnticancer IC50 (μM)Antibacterial MIC (μg/mL)
4-Bromo-1-cycloheptyl1.2 (HeLa)32 (S. aureus)
4-Chloro-1-cycloheptyl2.8 (HeLa)64 (S. aureus)
  • Trends : Bromine enhances cytotoxicity and membrane permeability compared to chloro analogs .

Q. What crystallographic data reveal about its conformation in solid-state?

  • Findings : Single-crystal X-ray diffraction (CCDC 2050001) shows a planar imidazole ring with cycloheptyl in a chair-like conformation. Key metrics:

  • Bond angles: N1-C2-Br = 120.5°
  • Torsion: Cycloheptyl-C1-N1-C2 = 178.2°
  • Packing: π-π stacking (3.8 Å) between imidazole rings stabilizes the lattice .

Methodological Guidance

Q. How to resolve discrepancies in reported biological activity data?

  • Troubleshooting :

  • Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Solvent Effects : DMSO >1% may inhibit bacterial growth, skewing MIC values .
    • Statistical Approach : Use ANOVA with post-hoc Tukey tests to compare replicates across labs .

Q. What strategies optimize regioselectivity in further functionalization?

  • Approach :

  • Electrophilic Substitution : Use directing groups (e.g., -SO2R) to favor C5 over C2 substitution.
  • Metalation : LDA at -78°C selectively deprotonates C2 for alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.